2-(1H-Pyrazol-1-yl)benzylamine
Overview
Description
“2-(1H-Pyrazol-1-yl)benzylamine” is a chemical compound with the molecular formula C10H11N3 . It has an average mass of 173.214 Da and a monoisotopic mass of 173.095291 Da .
Synthesis Analysis
The synthesis of pyrazole compounds, such as “2-(1H-Pyrazol-1-yl)benzylamine”, involves various methods. One approach is the Rhodium (III)-catalyzed and solvent-controlled C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes . This method provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products in moderate to good yields .Molecular Structure Analysis
The molecular structure of “2-(1H-Pyrazol-1-yl)benzylamine” can be represented by the SMILES stringNCc1ccccc1-n2cccn2
. The InChI representation is 1S/C10H11N3/c11-8-9-4-1-2-5-10(9)13-7-3-6-12-13/h1-7H,8,11H2
. Chemical Reactions Analysis
The chemical reactions involving “2-(1H-Pyrazol-1-yl)benzylamine” are diverse. For instance, a Rhodium (III)-catalyzed and solvent-controlled C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes can lead to the formation of either C–H alkenylation products or indazole products .Physical And Chemical Properties Analysis
“2-(1H-Pyrazol-1-yl)benzylamine” is a solid compound . It has a molecular weight of 173.21 . The compound’s properties can be represented by the SMILES stringNCc1ccccc1-n2cccn2
and the InChI 1S/C10H11N3/c11-8-9-4-1-2-5-10(9)13-7-3-6-12-13/h1-7H,8,11H2
.
Scientific Research Applications
Catalytic Reactions
The compound has been utilized in the field of asymmetric synthesis. For instance, Togni et al. (1996) demonstrated the use of 1,3-diphenylallylethyl carbonate with benzylamine, catalyzed by Pd-complexes containing chiral ferrocenyl pyrazole ligands. This reaction achieved high enantioselectivity, illustrating the compound's potential in creating stereochemically complex molecules (Togni et al., 1996).
Antimicrobial and Antifungal Applications
Idrees et al. (2020) reported the synthesis of 2-azetidinone derivatives integrated with pyrazole and benzofuran moieties, exhibiting significant antimicrobial activity. This suggests the potential of 2-(1H-Pyrazol-1-yl)benzylamine derivatives in the development of new antimicrobial agents (Idrees et al., 2020).
Cancer Research
Demirayak and Yurttaş (2014) synthesized pyrazinobenzimidazole derivatives to investigate their anticancer activities. The study indicated notable effectiveness against certain cancer cell lines, highlighting the compound's potential in oncological research (Demirayak & Yurttaş, 2014).
Antipsychotic Agents
A study by Wise et al. (1987) focused on synthesizing 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, identifying their potential as novel antipsychotic agents. This suggests the possible use of 2-(1H-Pyrazol-1-yl)benzylamine derivatives in developing new psychiatric medications (Wise et al., 1987).
Coordination Chemistry and Luminescent Compounds
Halcrow (2005) reviewed the synthesis and complex chemistry of derivatives similar to 2-(1H-Pyrazol-1-yl)benzylamine, highlighting their use in creating luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical properties (Halcrow, 2005).
Safety And Hazards
properties
IUPAC Name |
(2-pyrazol-1-ylphenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c11-8-9-4-1-2-5-10(9)13-7-3-6-12-13/h1-7H,8,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMJUZRSTJBVPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)N2C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426710 | |
Record name | 2-(1H-Pyrazol-1-yl)benzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-Pyrazol-1-yl)benzylamine | |
CAS RN |
449758-13-8 | |
Record name | 2-(1H-Pyrazol-1-yl)benzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[2-(1H-pyrazol-1-yl)phenyl]methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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